1-(3-Benzyl-6-methyl-3,4-dihydro-2H-pyran-2-yl)piperidine
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Overview
Description
1-(3-Benzyl-6-methyl-3,4-dihydro-2H-pyran-2-yl)piperidine is an organic compound that features a unique structure combining a piperidine ring with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 3,4-dihydro-2H-pyran as a starting material, which undergoes a series of reactions including alkylation, cyclization, and hydrogenation to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Benzyl-6-methyl-3,4-dihydro-2H-pyran-2-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Benzyl-6-methyl-3,4-dihydro-2H-pyran-2-yl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Benzyl-6-methyl-3,4-dihydro-2H-pyran-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of the compound.
6-Methyl-3,4-dihydro-2H-pyran: A structural analog with similar chemical properties.
Piperidine: A core structure present in the compound, widely used in organic synthesis.
Uniqueness: 1-(3-Benzyl-6-methyl-3,4-dihydro-2H-pyran-2-yl)piperidine is unique due to its combined pyran and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
63537-10-0 |
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Molecular Formula |
C18H25NO |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-(3-benzyl-6-methyl-3,4-dihydro-2H-pyran-2-yl)piperidine |
InChI |
InChI=1S/C18H25NO/c1-15-10-11-17(14-16-8-4-2-5-9-16)18(20-15)19-12-6-3-7-13-19/h2,4-5,8-10,17-18H,3,6-7,11-14H2,1H3 |
InChI Key |
WIVHUMFNUIFNFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(O1)N2CCCCC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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